molecular formula C5H9I B12275491 1-Iodo-1-methylcyclobutane

1-Iodo-1-methylcyclobutane

Katalognummer: B12275491
Molekulargewicht: 196.03 g/mol
InChI-Schlüssel: POZMPJADXYMIOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-1-methylcyclobutane is an organic compound with the molecular formula C5H9I It is a derivative of cyclobutane, where one hydrogen atom is replaced by an iodine atom and another by a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Iodo-1-methylcyclobutane can be synthesized through several methods. One common approach involves the iodination of 1-methylcyclobutane. This can be achieved by reacting 1-methylcyclobutane with iodine in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Iodo-1-methylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methylcyclobutanol.

    Reduction Reactions: The compound can be reduced to 1-methylcyclobutane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield 1-methylcyclobutanone.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: 1-Methylcyclobutanol.

    Reduction: 1-Methylcyclobutane.

    Oxidation: 1-Methylcyclobutanone.

Wissenschaftliche Forschungsanwendungen

1-Iodo-1-methylcyclobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination reactions.

    Biology: The compound can be used in radiolabeling studies, where the iodine atom is replaced with radioactive iodine isotopes to trace biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-iodo-1-methylcyclobutane in chemical reactions involves the reactivity of the iodine atom. As a good leaving group, iodine facilitates substitution and elimination reactions. The compound’s effects in biological systems, if used in radiolabeling, involve the detection of radioactive decay, allowing researchers to track molecular interactions and pathways.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-1-methylcyclobutane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the nature of the bromine atom.

    1-Chloro-1-methylcyclobutane: Contains a chlorine atom, leading to variations in chemical behavior and uses.

    1-Fluoro-1-methylcyclobutane: The presence of a fluorine atom imparts unique properties, such as increased stability and different reactivity patterns.

Uniqueness: 1-Iodo-1-methylcyclobutane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens

Eigenschaften

Molekularformel

C5H9I

Molekulargewicht

196.03 g/mol

IUPAC-Name

1-iodo-1-methylcyclobutane

InChI

InChI=1S/C5H9I/c1-5(6)3-2-4-5/h2-4H2,1H3

InChI-Schlüssel

POZMPJADXYMIOP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.